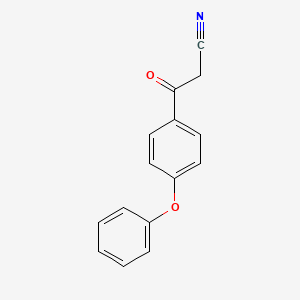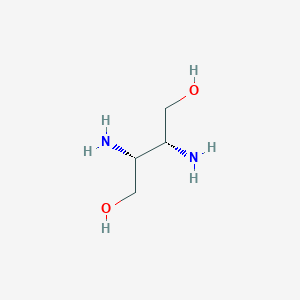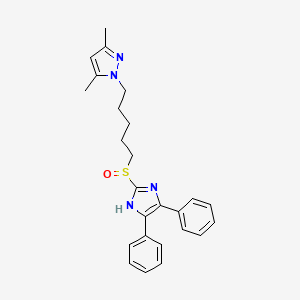![molecular formula C4H8O5S B3236278 Propanoic acid, 2-[(methylsulfonyl)oxy]-, (R)- CAS No. 136622-16-7](/img/structure/B3236278.png)
Propanoic acid, 2-[(methylsulfonyl)oxy]-, (R)-
Descripción general
Descripción
Propanoic acid, 2-[(methylsulfonyl)oxy]-, ®-, also known as ®-2-[(methylsulfonyl)oxy]propanoic acid, is a chemical compound with the molecular formula C4H8O5S and a molecular weight of 168.17 g/mol. This compound is characterized by the presence of a propanoic acid backbone with a methylsulfonyl group attached to the second carbon atom in the ®-configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[(methylsulfonyl)oxy]propanoic acid typically involves the esterification of propanoic acid derivatives followed by sulfonation. One common method includes the reaction of ®-2-hydroxypropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of ®-2-[(methylsulfonyl)oxy]propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps for purification such as recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
®-2-[(methylsulfonyl)oxy]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Formation of sulfonamide or sulfonate derivatives.
Reduction: Formation of ®-2-hydroxypropanoic acid.
Oxidation: Formation of sulfonic acids.
Aplicaciones Científicas De Investigación
®-2-[(methylsulfonyl)oxy]propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-[(methylsulfonyl)oxy]propanoic acid involves its interaction with molecular targets such as enzymes and proteins. The methylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic residues in proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein function, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-[(Methylsulfonyl)oxy]propanoic acid: The enantiomer of ®-2-[(methylsulfonyl)oxy]propanoic acid with similar chemical properties but different biological activity.
Methanesulfonic acid: A simpler sulfonic acid with a similar functional group but lacking the propanoic acid backbone.
2-Hydroxypropanoic acid: The precursor to ®-2-[(methylsulfonyl)oxy]propanoic acid, lacking the methylsulfonyl group.
Uniqueness
®-2-[(methylsulfonyl)oxy]propanoic acid is unique due to its specific ®-configuration and the presence of both a propanoic acid and a methylsulfonyl group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Propiedades
IUPAC Name |
(2R)-2-methylsulfonyloxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O5S/c1-3(4(5)6)9-10(2,7)8/h3H,1-2H3,(H,5,6)/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMBKSRGQHUJKP-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,2-Dimethyl-5-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3236239.png)



![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethoxyphenyl)propanoic acid](/img/structure/B3236280.png)
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethoxyphenyl)propanoic acid](/img/structure/B3236284.png)

